molecular formula C16H17Cl2NO3S B12127154 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2,4-dimethylphenyl)amine

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2,4-dimethylphenyl)amine

Katalognummer: B12127154
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: NLFDHHPUAPSUJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2,4-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol compounds.

Wissenschaftliche Forschungsanwendungen

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: This compound has a similar structure but with a different amine substituent.

    (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: Another similar compound with a phenyl group instead of the dimethylphenyl group.

Uniqueness

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to its specific combination of substituents, which can influence its reactivity and interactions with biological targets. The presence of both chloro and ethoxy groups on the phenyl ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C16H17Cl2NO3S

Molekulargewicht

374.3 g/mol

IUPAC-Name

2,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-13(18)16(9-12(15)17)23(20,21)19-14-6-5-10(2)7-11(14)3/h5-9,19H,4H2,1-3H3

InChI-Schlüssel

NLFDHHPUAPSUJB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.